molecular formula C10H8F4OS B14038210 1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one

1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14038210
M. Wt: 252.23 g/mol
InChI Key: SIRUGDLIWOVOJQ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F4OS and a molecular weight of 252.23 g/mol . This compound is characterized by the presence of a fluorine atom and a trifluoromethylthio group attached to a phenyl ring, making it a fluorinated aromatic ketone. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 5-fluoro-2-(trifluoromethylthio)benzaldehyde with a suitable reagent to form the desired ketone . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine and trifluoromethylthio groups on the aromatic ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Addition: The carbonyl group in the compound can participate in addition reactions with nucleophiles, forming various addition products.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects . The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate.

Comparison with Similar Compounds

1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethylthio groups, which impart distinct properties and make it valuable for various applications.

Biological Activity

1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one, with the molecular formula C10H8F4OS and a molecular weight of 252.23 g/mol, is an organic compound notable for its unique structural features that include a ketone functional group and trifluoromethylthio substituents. These characteristics significantly influence its biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C10H8F4OS
  • Molecular Weight : 252.23 g/mol
  • Structural Features : Contains a phenyl ring with fluorine and trifluoromethylthio groups.

These substituents enhance the compound's lipophilicity, which plays a crucial role in its interaction with biological membranes and proteins, potentially modulating enzyme activity and receptor binding.

The mechanism of action of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethylthio group is particularly noted for enhancing binding affinity to certain receptors, which can lead to increased efficacy in therapeutic contexts. This compound's lipophilic nature allows it to penetrate lipid membranes effectively, influencing cellular processes such as enzyme inhibition and receptor modulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features have shown significant antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus (MRSA). The presence of fluorinated substituents has been correlated with enhanced activity against these pathogens .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. Its ability to modulate enzyme activity could have implications for drug development targeting specific diseases .

Case Studies and Research Findings

A selection of research findings highlights the biological relevance of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives with similar trifluoromethylthio groups exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL against S. aureus. This suggests that the compound may possess comparable or superior antimicrobial properties when optimized .
  • Comparative Analysis : In comparative studies, compounds featuring the trifluoromethylthio group showed improved potency against targets compared to their non-fluorinated counterparts. For instance, SAR studies indicated that fluorination at specific positions significantly enhances biological activity by improving binding interactions with target proteins .

Data Table: Comparison of Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
This compoundKetone group, trifluoromethylthio substituentEnhanced lipophilicity and receptor binding
1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-oneFluorine at a different positionChanges in reactivity and potential applications
1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-oneAdditional trifluoromethyl groupImproved stability and lipophilicity

Properties

Molecular Formula

C10H8F4OS

Molecular Weight

252.23 g/mol

IUPAC Name

1-[5-fluoro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F4OS/c1-2-8(15)7-5-6(11)3-4-9(7)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

SIRUGDLIWOVOJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)F)SC(F)(F)F

Origin of Product

United States

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